molecular formula C15H10N8OS B2916561 N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448123-02-1

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2916561
CAS No.: 1448123-02-1
M. Wt: 350.36
InChI Key: SVMGICCKPFEIOO-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at position 6 and a carboxamide-linked thiazole ring bearing a pyridin-3-yl group at position 2.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N8OS/c24-14(11-3-4-13(22-21-11)23-9-17-8-18-23)20-15-19-12(7-25-15)10-2-1-5-16-6-10/h1-9H,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMGICCKPFEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridine ring
  • A thiazole moiety
  • A triazole ring
  • A pyridazine carboxamide

This unique combination contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 31.25 µg/mL for Gram-positive bacteria, indicating potent activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis. In vitro assays have demonstrated that similar compounds can exhibit IC50 values around 1.61 µg/mL against cancer cell lines, showcasing their potential as anticancer agents .

Enzyme Inhibition

The mechanism of action for N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine involves the inhibition of key enzymes. For example:

  • Carbonic Anhydrase : Inhibition of this enzyme can lead to decreased tumor growth and metastasis.
  • Cholinesterase : Compounds with similar structures have been shown to inhibit cholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is influenced by several structural features:

  • Pyridine and Thiazole Rings : Essential for antimicrobial activity.
  • Triazole Ring : Contributes to anticancer properties.
  • Carboxamide Group : Enhances solubility and bioavailability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of thiazole-triazole derivatives on various cancer cell lines. The results indicated that modifications in the substituents on the thiazole ring significantly affected the cytotoxicity profiles. Compound variants with electron-donating groups showed improved efficacy compared to those with electron-withdrawing groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by thiazole derivatives. The study demonstrated that compounds with a specific orientation and substitution pattern on the thiazole ring exhibited higher inhibitory activity compared to others. This finding underscores the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of thiazole- and pyridazine-based carboxamides. Key structural analogs and their comparative attributes are outlined below:

Thiazole Derivatives with Pyridine/Triazole Substituents

Compounds from share a thiazole core linked to pyridine but differ in substituents on the thiazole ring. For example:

  • 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): Incorporates a morpholine-methyl group and dichlorobenzamide, enhancing solubility but reducing metabolic stability compared to the target compound due to bulkier substituents .
  • N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h): Features a dimethylamino-methyl group, which may improve cellular permeability but lacks the triazole moiety critical for target selectivity .

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Key Substituents Bioactivity Notes
Target Compound Not reported Pyridazine, Triazole, Pyridine Hypothesized kinase inhibition
4d 198–200 Morpholinomethyl, Dichloro Moderate CYP450 inhibition
4h 185–187 Dimethylaminomethyl Enhanced permeability
Pyridazine/Triazole Hybrids from Patent Literature

and 4 describe pyridazine derivatives with triazole or fluorinated groups:

  • 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide: Shares a triazole-substituted pyridazine core but includes a cyclopropane carboxamide and deuterated methyl group, optimizing pharmacokinetic profiles for patentability .
  • Example 331 (EP 4 374 877 A2) : Features a pyrrolo-pyridazine scaffold with trifluoromethyl groups, emphasizing halogenated substituents for enhanced binding to hydrophobic enzyme pockets .

Table 2: Structural and Functional Divergences

Compound Core Structure Key Functional Groups Potential Application
Target Compound Pyridazine Triazole, Thiazole Oncology/Inflammation
Patent Compound Pyridazine Cyclopropane, Deuteration Metabolic stability
Example 331 Pyrrolo-pyridazine Trifluoromethyl, Iodine Kinase inhibition (e.g., JAK/STAT)
Benzothiazole-Triazole Hybrids

and 5 highlight benzothiazole analogs with triazole or imidazole moieties:

  • N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) : Substitutes the pyridazine core with benzothiazole, reducing planarity but improving oral bioavailability .
  • Talarozole : A clinical-stage benzothiazole-triazole hybrid (CAS-201410-53-9) used for keratinization disorders, demonstrating the therapeutic relevance of triazole-thiazole combinations .

Table 3: Bioactivity and Selectivity

Compound Core Triazole Position Clinical Relevance
Target Compound Pyridazine Position 6 Preclinical (hypothesized)
Talarozole Benzothiazole Position 2 Phase III (acne/psoriasis)
7a Benzothiazole Acetamide-linked Antibacterial (in vitro)

Research Findings and Gaps

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution of chloro intermediates with triazole derivatives .
  • Biological Data : While analogs in show moderate enzyme inhibition, the triazole-pyridazine combination in the target compound may offer superior selectivity for kinases (e.g., mTOR or JAK3) due to optimized hydrogen-bonding networks.
  • Limitations: No in vivo or clinical data are reported for the target compound, unlike Talarozole or patented derivatives .

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